tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. The initial step may involve the formation of the bicyclic core structure, followed by functional group modifications to introduce the oxo and carboxylate functionalities. Typical reaction conditions include the use of specific catalysts and solvents that can stabilize intermediate species and ensure high yields of the desired product.
Industrial Production Methods On an industrial scale, the production of this compound would likely involve the optimization of the synthetic route to maximize efficiency and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction kinetics and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes Tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for selective reactivity, which can be harnessed in the synthesis of more complex molecules.
Common Reagents and Conditions Typical reagents used in reactions with this compound include oxidizing agents like potassium permanganate or sodium dichromate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.
Major Products Formed from These Reactions The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of more oxidized bicyclic derivatives, while reduction could yield alcohol or amine functionalities. Substitution reactions can introduce various functional groups, enhancing the compound's versatility for further applications.
4. Scientific Research Applications: this compound finds application across multiple disciplines:
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Potential for use in biochemical assays and as a tool for studying enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of new materials with specialized properties, such as polymers or catalysts.
5. Mechanism of Action: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with specific enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The molecular targets involved include various protein active sites, where the compound's unique structure allows for high-affinity binding and modulation of biological pathways.
6. Comparison with Similar Compounds: Compared to other bicyclic compounds, this compound stands out due to its specific functional groups and reactivity profiles:
Bicyclo[2.2.1]heptane derivatives: Differ in functional groups and overall reactivity, providing a broad range of synthetic and biological activities.
Other diazabicyclo compounds: Vary in the positioning and types of substituents, influencing their chemical behavior and applications.
Similar compounds include:
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Diazabicyclo[2.2.1]heptane-3-one
Diazabicyclo[2.2.1]heptane-2,5-dione
This detailed overview highlights the multifaceted nature of this compound, showcasing its importance and versatility in scientific research.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 |
InChI Key |
UMGMECYEEYWYKD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 |
Origin of Product |
United States |
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